23S-Hydroxycholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
23S-Hydroxycholesterol is a type of oxysterol, which is an oxidized derivative of cholesterol. Oxysterols play crucial roles in cholesterol metabolism and homeostasis. They are involved in various biological processes, including the regulation of lipid metabolism, inflammation, and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 23S-Hydroxycholesterol typically involves the hydroxylation of cholesterol or its derivatives. One common method is the asymmetric hydroxylation of desmosterol acetate using Sharpless asymmetric dihydroxylation. This method introduces the hydroxyl group at the 23rd position with high stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar hydroxylation techniques. The process requires precise control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and analysis .
Analyse Chemischer Reaktionen
Types of Reactions: 23S-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form ketones or other oxysterols.
Reduction: Reduction reactions can convert it back to cholesterol or other reduced forms.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like tosyl chloride (TsCl) can be used for substitution reactions.
Major Products:
Oxidation: 23-Ketocholesterol and other oxysterols.
Reduction: Cholesterol and its derivatives.
Substitution: Various substituted cholesterols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
23S-Hydroxycholesterol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other oxysterols and sterols.
Biology: It plays a role in studying cholesterol metabolism and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects in neurodegenerative diseases and cardiovascular conditions.
Industry: It is used in the development of pharmaceuticals and as a biochemical marker in diagnostic assays
Wirkmechanismus
23S-Hydroxycholesterol exerts its effects through several molecular targets and pathways:
Cholesterol Metabolism: It regulates cholesterol homeostasis by modulating the activity of enzymes involved in cholesterol synthesis and degradation.
Immune Response: It influences immune cell function and inflammatory responses.
Neuroprotection: It acts as a neuroprotective agent by modulating neurotransmitter receptors and reducing oxidative stress
Vergleich Mit ähnlichen Verbindungen
24S-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism and neuroprotection.
25-Hydroxycholesterol: Known for its role in immune regulation and antiviral responses.
27-Hydroxycholesterol: Involved in cholesterol transport and metabolism
Uniqueness: 23S-Hydroxycholesterol is unique due to its specific hydroxylation at the 23rd position, which imparts distinct biological activities compared to other oxysterols. Its role in cholesterol metabolism and potential therapeutic applications make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
27241-02-7 |
---|---|
Molekularformel |
C27H46O2 |
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,4S)-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)14-21(29)15-18(3)23-8-9-24-22-7-6-19-16-20(28)10-12-26(19,4)25(22)11-13-27(23,24)5/h6,17-18,20-25,28-29H,7-16H2,1-5H3/t18-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
KBGILBFLWIHATK-GGSGTRPYSA-N |
Isomerische SMILES |
C[C@H](C[C@H](CC(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Kanonische SMILES |
CC(C)CC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.